6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Overview
Description
Scientific Research Applications
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting protein kinases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, potentially inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
If this compound acts as an inhibitor of pi3k and protein tyrosine kinases, it could potentially affect pathways related to cell growth, proliferation, and survival .
Result of Action
If this compound acts as an inhibitor of pi3k and protein tyrosine kinases, it could potentially lead to changes in cell growth, proliferation, and survival .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses .
Cellular Effects
The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the levels of various proteins within the cell, ultimately affecting cellular function and behavior .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, changes in metabolic processes, and alterations in gene expression .
Metabolic Pathways
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This inhibition can affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall effectiveness and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
The synthesis of 4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves several steps. One common method includes the condensation of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . Another method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group
Chemical Reactions Analysis
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Comparison with Similar Compounds
4-Chloro-2-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its specific structure and functional groups. Similar compounds include:
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: Shares the chloro and methylsulfanyl groups but differs in the pyrimidine ring structure.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have similar core structures but differ in their substituents and functional groups.
This compound’s unique structure and properties make it a valuable tool in scientific research and development.
Properties
IUPAC Name |
6-chloro-4-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3OS/c1-16-10-13-6-5-3-2-4-12-9(5)15-7(6)8(11)14-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCORWHNOPULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)OC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670672 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-41-0 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.